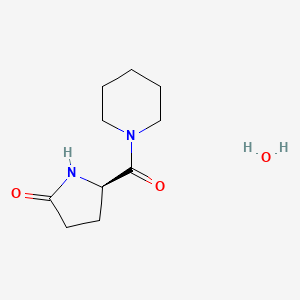Fasoracetam hydrate
CAS No.: 2055646-53-0
Cat. No.: VC17135339
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2055646-53-0 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one;hydrate |
| Standard InChI | InChI=1S/C10H16N2O2.H2O/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12;/h8H,1-7H2,(H,11,13);1H2/t8-;/m1./s1 |
| Standard InChI Key | YUBYMONBCDIKAB-DDWIOCJRSA-N |
| Isomeric SMILES | C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2.O |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCC(=O)N2.O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Fasoracetam hydrate derives from the racetam core structure, characterized by a pyrrolidone ring fused with a piperidine moiety. The hydrate form features one water molecule per fasoracetam unit, as confirmed by single-crystal X-ray diffraction (SC-XRD) . The absolute stereochemistry at the C5 position (-configuration) is critical for its biological activity, with the stereocenter influencing receptor binding affinity . The molecular weight of 214.26 g/mol and hydrate-specific hydrogen bonding patterns distinguish it from anhydrous forms.
Hydrogen Bonding Networks
Hydrate I, the most stable form, exhibits a complex hydrogen bonding network involving both water-fasoracetam and fasoracetam-fasoracetam interactions . Water molecules act as bridges, forming dual hydrogen bonds with pyrrolidone carbonyl groups and facilitating planar ring structures (Fig. 1). In contrast, hydrate II lacks direct fasoracetam-fasoracetam bonds, relying solely on water-mediated connections, which reduce its thermodynamic stability .
Table 1: Hydrogen Bond Comparison Between Hydrate Forms
| Parameter | Hydrate I | Hydrate II |
|---|---|---|
| Hydrogen Bonds | 10 unique (water and fasoracetam) | 5 unique (water-mediated only) |
| Stability | Higher (melting point: 57.2°C) | Lower (metastable) |
| Crystal Density | 1.318 g/cm³ | 1.305 g/cm³ |
Synthesis and Purification
Fasoracetam synthesis begins with the racetam core formation, followed by piperidine functionalization. High-performance liquid chromatography (HPLC) ensures purification, with retention time analysis verifying identity. Solvent evaporation yields hydrate forms, while melt crystallization produces anhydrous variants .
Critical Synthesis Steps:
-
Core Formation: Cyclization of L-pyroglutamic acid derivatives.
-
Functionalization: Amidation with piperidine under anhydrous conditions.
-
Hydration: Controlled crystallization from aqueous solutions to stabilize hydrate I .
Solid-State Forms and Thermodynamic Behavior
Hydrate vs. Anhydrate
Fasoracetam exists in three solid states: hydrate I, hydrate II, and anhydrate. Hydrate I dominates under ambient conditions due to its superior stability, attributed to extensive hydrogen bonding . Thermogravimetric analysis (TGA) reveals water loss commencing at 41°C, with complete dehydration by 185°C . Differential scanning calorimetry (DSC) confirms hydrate I’s melting point at 57.2°C, while the anhydrate degrades above 260°C .
Table 2: Thermal Properties of Fasoracetam Forms
| Form | Melting Point (°C) | Water Loss Onset (°C) | Degradation Onset (°C) |
|---|---|---|---|
| Hydrate I | 57.2 | 41 | 260 |
| Hydrate II | 54.5 | 41 | 268 |
| Anhydrate | N/A | N/A | 260 |
Pharmacological Mechanisms and Applications
Neurotransmitter Modulation
Fasoracetam hydrate primarily acts as a metabotropic glutamate receptor (mGluR) agonist, enhancing synaptic plasticity and cognitive function. Preclinical studies suggest it upregulates GABA-B receptors, counteracting excitotoxicity implicated in Alzheimer’s pathology .
Stability Challenges and Formulation Considerations
Despite hydrate I’s stability, its low melting point and humidity sensitivity pose formulation hurdles. Storage above 40°C risks dehydration, converting hydrate I to anhydrate, which exhibits lower solubility . Strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume